1-(3,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea
Description
This compound is a urea derivative featuring a 3,4-difluorophenyl group linked via a urea bridge to a pyridazine-pyridine hybrid moiety. The structure integrates a pyridazinone ring (6-oxopyridazin-1(6H)-yl) substituted with a pyridin-4-yl group and a three-carbon propyl chain.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5O2/c20-15-3-2-14(12-16(15)21)24-19(28)23-8-1-11-26-18(27)5-4-17(25-26)13-6-9-22-10-7-13/h2-7,9-10,12H,1,8,11H2,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTUFYLQQWZPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea is a novel molecule with potential therapeutic applications. Its structure incorporates a difluorophenyl moiety and a pyridazinone derivative, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Key Features:
- Difluorophenyl Group : Known for enhancing lipophilicity and metabolic stability.
- Pyridazinone Moiety : Associated with various pharmacological activities including anti-inflammatory and antimicrobial properties.
Biological Activity Overview
The biological activity of the compound has been assessed through various studies, highlighting its potential as an anti-cancer agent, antibacterial agent, and its role in modulating enzymatic pathways.
Anticancer Activity
Research indicates that the compound exhibits anticancer properties , particularly against various cancer cell lines. In vitro studies showed that it induces apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Caspase activation |
| A549 (Lung) | 12.8 | Cell cycle arrest |
| HeLa (Cervical) | 10.5 | Induction of oxidative stress |
Antibacterial Activity
The compound has also demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves inhibition of bacterial DNA synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on MCF-7 cells, reporting a significant reduction in cell viability with an IC50 value of 15.2 µM, attributed to apoptosis induction via mitochondrial pathways .
- Antibacterial Efficacy : In a clinical microbiology study, the compound was tested against a panel of bacterial strains, showing potent activity against MRSA with an MIC of 8 µg/mL, outperforming traditional antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Enzyme Inhibition : Targeting specific enzymes involved in DNA replication and repair in bacteria.
- Oxidative Stress : Generation of reactive oxygen species contributing to cellular damage in cancer cells.
Comparison with Similar Compounds
The following analysis compares the structural, synthetic, and physicochemical properties of the target compound with structurally related urea derivatives from the provided evidence.
Structural and Functional Group Variations
Key Observations :
- Aryl Group Diversity : The target compound’s 3,4-difluorophenyl group differs from halogenated (e.g., 8d’s bromophenyl) or methoxylated (e.g., MK13’s dimethoxyphenyl) analogs. Fluorine atoms may enhance metabolic stability and membrane permeability compared to bulkier substituents like bromine or methoxy groups .
- Heterocyclic Moieties: The pyridazinone-pyridine core in the target compound contrasts with thiadiazole-triazole (8d, 8f) or pyrazole (MK13) systems.
Key Observations :
- Yields and Purity: Compounds 8d and 8f exhibit moderate yields (56–70%) and high purity (>95%), suggesting robust synthetic routes.
- Thermal Stability : The melting points of 8d (155–160°C) and 8f (148–155°C) suggest moderate thermal stability, likely influenced by halogenated aryl groups. The target compound’s pyridazine core may lower its melting point compared to triazole/thiadiazole analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
